Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group, an aminomethyl substituent, and a mixed ethyl(propyl)amino moiety at the 4-position of the piperidine ring. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties or enhancing target selectivity. The Boc group is commonly employed to protect amines during multi-step syntheses, while the ethyl(propyl)amino side chain may influence solubility, steric effects, and receptor binding .
Properties
Molecular Formula |
C16H33N3O2 |
|---|---|
Molecular Weight |
299.45 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O2/c1-6-10-19(7-2)16(13-17)8-11-18(12-9-16)14(20)21-15(3,4)5/h6-13,17H2,1-5H3 |
InChI Key |
LNEFURMXWIPLBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1(CCN(CC1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include the alkylation of piperidine derivatives followed by the introduction of the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and stringent quality control measures ensures consistency and scalability.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions could convert any nitro groups to amines.
Substitution: Nucleophilic substitution reactions might be employed to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: As a precursor in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives with Boc protection and varied substituents at the 4-position are widely utilized in medicinal chemistry. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The ethyl(propyl)amino group in the target compound introduces branched alkyl chains, which may reduce steric hindrance compared to bulkier substituents like cyclopropylmethyl . This could enhance synthetic accessibility in coupling reactions (e.g., amide bond formation using EDCI/HOBT) . Pyrimidinylamino derivatives (e.g., CDK9 inhibitors) exhibit distinct electronic profiles due to aromatic rings, improving π-π stacking interactions with kinase active sites .
Physicochemical Properties :
- The cyclopropylmethyl analog has higher predicted lipophilicity (logP ~2.5) compared to the target compound (~2.0), influencing membrane permeability and bioavailability .
- Acetylpiperidinyl derivatives show reduced basicity (pKa ~8.5) due to electron-withdrawing acetyl groups, altering ionization under physiological conditions .
Biological Activity: Aminomethyl-containing analogs (e.g., A172388) demonstrate acetylcholinesterase inhibition (IC₅₀ ~1.2 µM), whereas ethyl(propyl)amino variants may favor G-protein-coupled receptor (GPCR) modulation . Pyrimidinylamino compounds exhibit nanomolar CDK9 inhibition (IC₅₀ = 18 nM) due to hydrogen bonding with catalytic lysine residues .
Synthetic Accessibility: The target compound’s ethyl(propyl)amino group requires selective alkylation steps, contrasting with cyclopropylmethyl analogs, which involve cyclopropane ring-opening reactions . Boc deprotection (e.g., using HCl/MeOH) is a common step for all analogs to generate free amines for downstream functionalization .
Biological Activity
Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound, supported by data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 229.32 g/mol
- CAS Number : 871115-32-1
- Structure : The compound features a piperidine core with an aminomethyl and an ethyl(propyl)amino substituent, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate derivatives with appropriate amines under controlled conditions. For instance, a common method includes using pyridine as a solvent and performing the reaction at low temperatures to enhance yield and purity .
Synthesis Conditions
| Reagent | Amount | Condition | Yield |
|---|---|---|---|
| BOC-4-aminopiperidine | 5.00 g (25.0 mmol) | Pyridine at 20°C for 16 hours | 91% |
| Methanesulfonyl chloride | 2.13 mL (27.5 mmol) | Added slowly to the reaction mix |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Cytotoxicity : Preliminary studies suggest that derivatives can induce cell death in certain cancer cell lines, highlighting their potential as anticancer agents .
- NLRP3 Inhibition : Some studies indicate that modifications to the piperidine structure can enhance activity against the NLRP3 inflammasome, which is implicated in inflammatory diseases .
Case Studies and Research Findings
- Induction of Cell Death
- Inflammation Modulation
Data Table: Biological Activities of Related Compounds
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Tert-butyl 4-(aminomethyl)piperidine | <0.1 | Induces cell death in GBM cells |
| Tert-butyl 4-(propylamino)piperidine | 10 | Inhibits IL-1β release |
| Tert-butyl 4-(isopropylamino)piperidine | 5 | Cytotoxic effects on macrophages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
